![molecular formula C17H18N2O3S B2707735 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903764-66-8](/img/structure/B2707735.png)
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BPU has been shown to exhibit potent anticancer, antiviral, and antifungal activities.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with benzofuran and thiophene groups are of interest due to their potential biological activities and applications in material science. The synthesis of these compounds often involves complex reactions aiming at introducing specific functional groups to achieve desired properties. For example, the synthesis of N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a related compound, outlines a de novo synthesis approach for a primary metabolite with anticancer activity, highlighting the importance of such structures in medicinal chemistry (Nammalwar et al., 2010).
Potential Biological Activities
Compounds featuring benzofuran and thiophene moieties, including urea derivatives, are explored for their cytotoxic effects against various cancer cell lines. For instance, certain urea and thiourea derivatives have been evaluated for their cytotoxicity, exhibiting promising antiproliferative action (Esteves-Souza et al., 2006). These studies suggest that modifications to the benzofuran and thiophene components can significantly impact the biological activity of these compounds, indicating potential applications in cancer research.
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(21,15-9-12-5-2-3-7-14(12)22-15)11-19-16(20)18-10-13-6-4-8-23-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZUPMQSSEQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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